3-(4-Formylaminobutyryl)pyridine-d4
Description
Properties
Molecular Formula |
C₁₀H₈D₄N₂O₂ |
|---|---|
Molecular Weight |
196.24 |
Synonyms |
N-[4-Oxo-4-(3-pyridinyl)butyl]-formamide; 3-(4-Formylaminobutyryl)pyridine_x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and analytical differences between 3-(4-Formylaminobutyryl)pyridine-d4 and related compounds:
Key Observations:
- Structural Complexity: 3-(4-Formylaminobutyryl)pyridine-d4 is distinguished by its formylaminobutyryl side chain, which likely increases its molecular weight compared to simpler analogs like Nicotine-d4 or Myosmine-d3.
- Deuterium Placement : All compared compounds feature deuterium substitution on the pyridine ring, enhancing isotopic tracing in MS and reducing proton interference in NMR .
Analytical and Functional Differences
- Nicotine-d4: Used extensively as an internal standard in quantifying tobacco-specific nitrosamines (e.g., NNK, NNAL) via LC-MS/MS. Its deuterated pyridine ring ensures minimal interference with non-deuterated analytes .
- Myosmine-d4 : Primarily employed in studying nicotine metabolism and analogs, with a focus on pyrrolinyl interactions .
- [Pyridine-D4]N6-POB-dAdo : Serves as a biomarker in DNA adduct research, with HRMS validation ensuring accurate detection of alkylation damage .
Research Implications and Gaps
- Data Limitations: The absence of explicit molecular weight, spectral data, or yield for 3-(4-Formylaminobutyryl)pyridine-d4 hinders direct structural comparisons. Further studies are needed to elucidate its full analytical profile.
- Isotopic Utility: All compared compounds leverage deuterium for precise quantification, but the formylaminobutyryl group in the target compound may introduce unique fragmentation patterns in MS, warranting investigation .
Q & A
Q. What are the recommended synthetic routes for preparing 3-(4-Formylaminobutyryl)pyridine-d4, and how does deuteration impact reaction yields?
- Methodological Answer : The synthesis typically involves substituting hydrogen atoms with deuterium at specific positions. For pyridine-d4 derivatives, deuteration is achieved using deuterated reagents (e.g., D₂O, CD₃OD) during key steps such as formylation or coupling reactions. Evidence from analogous deuterated pyridine compounds suggests a 35–40% yield range for similar multi-step syntheses, with isotopic purity dependent on reaction time and solvent selection . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to minimize isotopic scrambling. NMR (¹H, ¹³C) and HRMS are essential for confirming deuteration efficiency and structural integrity .
Q. How can researchers validate the structural integrity and isotopic purity of 3-(4-Formylaminobutyryl)pyridine-d4?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR: Suppression of proton signals at deuterated positions (e.g., pyridine-d4 ring protons).
- ¹³C-NMR: Isotopic shifts (~0.1–0.3 ppm) due to deuterium substitution.
High-Resolution Mass Spectrometry (HRMS) : - Verify molecular ion peaks with a +4 Da shift compared to the non-deuterated analog.
- Isotopic distribution patterns must align with theoretical calculations for ≥98% deuteration .
Q. What are the primary applications of 3-(4-Formylaminobutyryl)pyridine-d4 in mechanistic or pharmacokinetic studies?
- Methodological Answer : This deuterated compound is used as an internal standard in LC-MS/MS to quantify metabolites or parent compounds in biological matrices (e.g., plasma, tissue homogenates). Its deuterated pyridine ring minimizes interference from endogenous compounds during analysis . In metabolic studies, it aids in tracing pathways by reducing isotopic overlap with non-deuterated analogs .
Advanced Research Questions
Q. How can isotopic effects influence the analytical performance of 3-(4-Formylaminobutyryl)pyridine-d4 in quantitative assays?
- Methodological Answer : Isotopic Effects to Consider :
- Chromatographic Separation : Deuterated compounds may exhibit slightly shorter retention times in reversed-phase HPLC due to reduced hydrophobicity.
- Ionization Efficiency : ESI-MS sensitivity can vary by 5–10% compared to non-deuterated analogs, necessitating calibration with matrix-matched standards.
Mitigation Strategies : - Use deuterated internal standards with identical chromatographic behavior (e.g., co-elution).
- Validate assays with spike-recovery experiments in relevant biological matrices .
Q. What strategies resolve contradictions in NMR data when characterizing deuterated analogs like 3-(4-Formylaminobutyryl)pyridine-d4?
- Methodological Answer : Common Contradictions :
- Unexpected residual proton signals in ¹H-NMR due to incomplete deuteration.
- Anomalous coupling constants in ¹³C-NMR from isotopic impurities.
Resolution Workflow :
Purification : Re-crystallization or preparative HPLC to remove non-deuterated impurities.
Deuteration Reassessment : Repeat reaction steps with excess deuterated reagents.
2D-NMR Techniques : HSQC or HMBC to assign deuterium positions unambiguously .
Q. How can researchers optimize reaction conditions to improve yields of 3-(4-Formylaminobutyryl)pyridine-d4 while maintaining isotopic purity?
- Methodological Answer : Key Parameters :
- Solvent Selection : Use aprotic deuterated solvents (e.g., DMSO-d₆) to prevent proton exchange.
- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) for coupling reactions, with deuterium gas for reductive steps.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions but may prolong reaction times.
Case Study : Analogous syntheses achieved 45% yield by combining microwave-assisted heating (60°C, 30 min) with deuterium gas in a sealed system .
Data Interpretation & Best Practices
Q. What analytical criteria should be prioritized when publishing data on deuterated compounds like 3-(4-Formylaminobutyryl)pyridine-d4?
- Methodological Answer :
- Isotopic Purity : Report deuteration levels (e.g., 98 atom% D) via HRMS or quantitative NMR.
- Structural Confirmation : Include 2D-NMR data (COSY, NOESY) to verify regioselective deuteration.
- Reproducibility : Provide detailed synthetic protocols, including solvent volumes, reaction times, and purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
